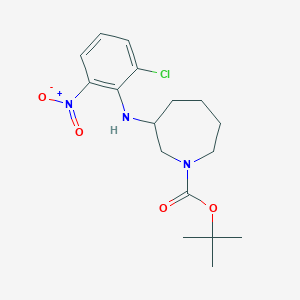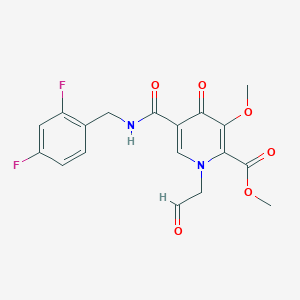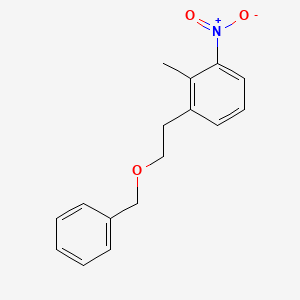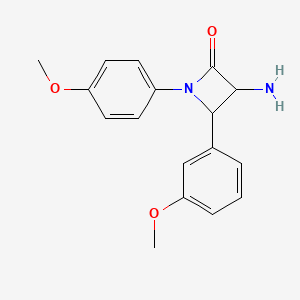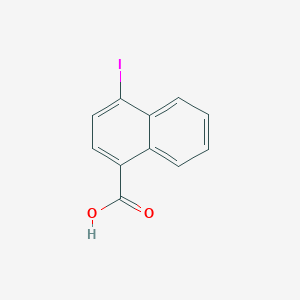![molecular formula C20H21NO3S B11831430 (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a 3-azabicyclo[4.1.0]heptane core, which is a bicyclic system containing nitrogen, and is substituted with a 4-methylbenzenesulfonyl group and a phenyl group.
Méthodes De Préparation
The synthesis of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction using reagents such as 4-methylbenzenesulfonyl chloride.
Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the carbaldehyde group: This can be achieved through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The sulfonyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, forming new bonds at the reactive sites.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can be compared with similar compounds such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: This compound has similar sulfonyl and phenyl groups.
The uniqueness of this compound lies in its specific bicyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21NO3S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(1S,6R,7S)-3-(4-methylphenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C20H21NO3S/c1-15-7-9-17(10-8-15)25(23,24)21-12-11-18-19(20(18,13-21)14-22)16-5-3-2-4-6-16/h2-10,14,18-19H,11-13H2,1H3/t18-,19-,20+/m1/s1 |
Clé InChI |
GLYATEWEQVMFEZ-AQNXPRMDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@H]([C@@]3(C2)C=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3(C2)C=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


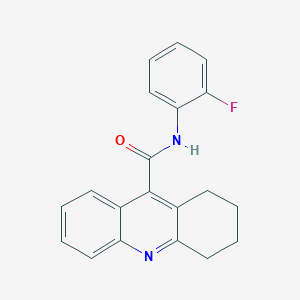

![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)
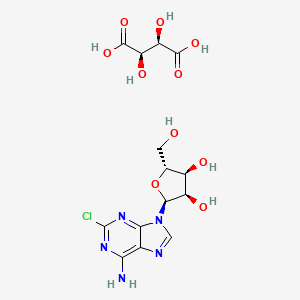
![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

